1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone
Description
1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
- Substituent Differences : Chloro vs. bromo; trifluoromethyl vs. trifluoromethoxy.
- Electronic Effects : The trifluoromethoxy group in the target compound enhances electron withdrawal (−I effect) compared to trifluoromethyl, potentially increasing the ketone’s electrophilicity.
- Synthetic Utility : Both serve as intermediates, but the target compound’s nitro group enables subsequent reduction to amines, a pathway absent in the chloro-trifluoromethyl analog.
1-(3-Bromo-5-nitrophenyl)ethanone
- Structural Simplicity : Lacks trifluoromethoxy and trifluoro groups.
- Physicochemical Impact : The addition of trifluoromethoxy and trifluoro substituents increases molecular weight by 32.52 g/mol and log P by ~1.5 units, enhancing lipophilicity.
Table 4: Substituent Effects on Key Properties
| Compound | log P | Dipole Moment (D) | Synthetic Applications |
|---|---|---|---|
| Target compound | 2.13 | 5.8 | Electrophilic aromatic substitution |
| 1-[3-Chloro-5-(trifluoromethyl)phenyl]-... | 3.02 | 4.2 | Nucleophilic acyl substitution |
| 1-(3-Bromo-5-nitrophenyl)ethanone | 0.69 | 6.1 | Reduction to aminoketones |
The trifluoromethoxy group’s unique electronic profile, combining inductive withdrawal and mesomeric donation, distinguishes the target compound from its analogs. This duality moderates the aryl ring’s electron density, enabling selective reactivity in cross-coupling reactions.
Properties
Molecular Formula |
C9H2BrF6NO4 |
|---|---|
Molecular Weight |
382.01 g/mol |
IUPAC Name |
1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H2BrF6NO4/c10-4-1-3(7(18)8(11,12)13)2-5(17(19)20)6(4)21-9(14,15)16/h1-2H |
InChI Key |
UHZJXVBGYHFASO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)Br)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The key aromatic precursor is typically a 3-bromo-5-nitro-4-(trifluoromethoxy)benzene or a closely related intermediate. The trifluoromethoxy group (–OCF3) is introduced via nucleophilic substitution or direct trifluoromethoxylation of a suitable phenol derivative.
Formation of the Trifluoroethanone Moiety
The trifluoroethanone group (–COCF3) is commonly introduced by reacting the aromatic precursor with trifluoroacetyl halides or phenacyl halides bearing trifluoromethyl groups. A representative reaction is the acylation of the aromatic ring with 2,2,2-trifluoroacetyl bromide or phenacyl bromide derivatives under Friedel-Crafts conditions or via nucleophilic substitution.
For example, the compound 3-bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide (C9H4Br2F3NO4) is a closely related intermediate, which can be synthesized and then converted to the target ethanone by substitution or reduction steps.
Nitration and Bromination
Selective nitration at the 5-position and bromination at the 3-position are achieved by controlled electrophilic aromatic substitution reactions. The presence of the trifluoromethoxy group directs substitution patterns due to its electron-withdrawing nature.
Representative Synthetic Route (Literature-Based)
A typical synthetic route involves:
- Starting from 3-bromo-4-(trifluoromethoxy)benzene, nitration is performed using a mixture of nitric and sulfuric acids at low temperature to afford 3-bromo-5-nitro-4-(trifluoromethoxy)benzene.
- This intermediate is then reacted with 2,2,2-trifluoroacetyl bromide or phenacyl bromide derivatives under Friedel-Crafts acylation conditions to introduce the trifluoroethanone group at the 1-position.
- Purification is achieved by recrystallization or chromatography to isolate the target compound with high purity.
Alternative Methods
- Direct halogenation of trifluoroacetophenone derivatives followed by nitration.
- Use of diazotization and Sandmeyer-type reactions to introduce bromine or nitro groups post-acylation.
Data Table: Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nitration | HNO3 / H2SO4 | 0 to 5 °C | 1-2 hours | 80-90 | Controlled to avoid over-nitration |
| Bromination | Br2 / FeBr3 or NBS | 0 to 25 °C | 1-3 hours | 75-85 | Regioselective bromination |
| Friedel-Crafts Acylation | 2,2,2-Trifluoroacetyl bromide, AlCl3 | 0 to 25 °C | 2-4 hours | 70-88 | Anhydrous conditions preferred |
| Purification | Recrystallization / Chromatography | Ambient | Variable | - | To achieve >99% purity |
Research Findings and Notes
- The trifluoromethoxy substituent significantly influences the regioselectivity of electrophilic substitutions, favoring nitration at the 5-position and bromination at the 3-position due to its strong electron-withdrawing effect.
- The use of phenacyl bromide derivatives bearing trifluoromethyl groups facilitates the introduction of the trifluoroethanone moiety with good yields and selectivity.
- Reaction temperatures are critical, especially during nitration and bromination, to prevent polysubstitution or decomposition.
- Purification steps are essential to remove side products such as dibrominated or dinitrated species.
- The compound’s stability under acidic and basic conditions allows for versatile synthetic manipulations.
Chemical Reactions Analysis
Types of Reactions
1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The trifluoromethoxy group can undergo oxidation under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of oxidized products depending on the reaction conditions.
Scientific Research Applications
1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone involves its interaction with molecular targets through various pathways. The presence of electron-withdrawing groups such as nitro and trifluoromethoxy can influence the compound’s reactivity and binding affinity to specific targets. These interactions can lead to changes in the activity of enzymes or receptors, resulting in the observed effects.
Comparison with Similar Compounds
Substituent Effects and Structural Analogues
The compound’s distinct substituents differentiate it from analogues in the evidence. Key comparisons include:
Key Observations :
- Nitro Group Impact : The nitro group in the target compound is absent in most analogues. It strongly deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to alkyl- or hydroxy-substituted derivatives .
- Bromo vs. Chloro : Bromo’s larger atomic radius may increase steric hindrance compared to chloro analogues, affecting binding interactions in pharmaceutical contexts .
Physical and Chemical Properties
- Molecular Weight: Estimated at ~408.1 g/mol (C₁₀H₄BrF₆NO₄), significantly higher than chloro analogues (e.g., 276.56 g/mol in ).
- Melting Point: Not directly reported, but nitro-containing analogues typically exhibit higher melting points due to increased polarity (cf. 166°C for 1-(3-Cyclododecyl-2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone ).
- Solubility : Expected to be low in polar solvents due to trifluoromethoxy and nitro groups, similar to 4-(trifluoromethoxy)phenyl methyl sulfide .
Biological Activity
1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone is a fluorinated organic compound that has garnered interest due to its potential biological activities. The presence of trifluoromethoxy and bromo-nitro substitutions suggests that this compound may exhibit significant antimicrobial and possibly anticancer properties. This article reviews the biological activities associated with this compound, supported by various studies and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a trifluoromethoxy group and a bromo-nitro phenyl moiety, which are critical for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds with similar structural motifs. For instance, a series of fluoro and trifluoromethyl-substituted salicylanilide derivatives were evaluated against methicillin-resistant Staphylococcus aureus (MRSA) and exhibited minimum inhibitory concentrations (MICs) ranging from 0.031 to 0.062 µg/mL . Although specific data on the compound is limited, the presence of trifluoromethyl groups often correlates with enhanced potency against resistant bacterial strains.
Table 1: Comparison of Antimicrobial Potency
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | TBD |
| Salicylanilide Derivative 22 | 0.031–0.062 | Excellent against MRSA |
| Vancomycin | ~1 | Control drug |
Cytotoxicity Studies
In vitro cytotoxicity assessments are crucial for determining the safety profile of new compounds. Compounds similar to this compound have shown selective cytotoxicity against cancer cell lines while sparing normal cells . The selectivity index (SI), which compares the toxic dose to the effective dose against cancer cells, is an important metric for evaluating potential therapeutic applications.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | Vero (Normal) | >100 | - |
| Compound B | Cancer Cell Line | 5 | >20 |
Mechanistic Insights
The mechanism by which such compounds exert their biological effects often involves interactions with cellular targets such as enzymes or receptors. For instance, it has been suggested that trifluoromethyl groups can enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets . Additionally, the nitro group may undergo reduction within bacterial cells to form reactive intermediates that can damage cellular components .
Case Studies
Several case studies have explored the biological activities of related compounds. For example, a study demonstrated that a related trifluoromethyl-substituted compound exhibited significant antibacterial activity while also showing low toxicity in mammalian cell lines . These findings support the hypothesis that this compound may possess similar beneficial properties.
Q & A
Basic Synthesis
Q: What are the primary synthetic routes for 1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone, and how are reaction conditions optimized? A: The compound is typically synthesized via Friedel-Crafts acylation or Grignard reagent-mediated ketone formation :
- Friedel-Crafts : React 3-bromo-5-nitro-4-(trifluoromethoxy)bromobenzene with trifluoroacetyl chloride in the presence of AlCl₃ (Lewis acid) at 0–5°C. Monitor regioselectivity via TLC .
- Grignard Method : Generate the Grignard reagent from 3-bromo-5-nitro-4-(trifluoromethoxy)bromobenzene using Mg and diisobutylaluminum hydride (DIBAL-H), followed by quenching with ethyl trifluoroacetate. Yield optimization (65–78%) is achieved by controlling stoichiometry and reaction time .
- Critical Conditions : Use anhydrous solvents (e.g., acetonitrile) and inert atmospheres to prevent hydrolysis of nitro/trifluoromethoxy groups .
Structural Characterization
Q: Which analytical techniques are most effective for confirming the structure and purity of this compound? A:
- NMR Spectroscopy :
- X-ray Crystallography : Use SHELXL for refinement. The nitro group’s planarity and Br···O halogen bonding can be resolved at 0.8 Å resolution .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 420.93 (calculated) .
Advanced Synthesis: Regioselectivity
Q: How can regioselectivity be controlled during the introduction of bromo and nitro groups on the aromatic ring? A:
- Nitro Group Placement : Use mixed acid (HNO₃/H₂SO₄) at 0°C to direct nitration to the meta position relative to trifluoromethoxy .
- Bromination : Employ N-bromosuccinimide (NBS) with FeCl₃ catalysis in CCl₄ to achieve para-bromination relative to the nitro group .
- Directing Effects : The electron-withdrawing nitro group deactivates the ring, favoring electrophilic substitution at positions ortho/para to the trifluoromethoxy group .
Mechanistic Insights
Q: What role does the nitro group play in the compound’s reactivity and stability? A:
- Electron-Withdrawing Effect : The nitro group enhances electrophilic substitution resistance but facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling) at the bromo position .
- Stability Trade-offs : Nitro groups increase susceptibility to reduction under catalytic hydrogenation (Pd/C, H₂), requiring careful handling in synthetic workflows .
Applications in Research
Q: What are the emerging applications of this compound in academic research? A:
- Agrochemical Intermediates : Serves as a precursor for insecticides (e.g., via oxime formation and phase-transfer cyclization ) .
- Pharmaceutical Probes : The trifluoromethoxy group enhances blood-brain barrier permeability, making it a candidate for CNS drug discovery .
- Fluorescent Materials : Derivatives with triazole moieties (via click chemistry ) exhibit tunable fluorescence for sensor development .
Data Contradictions
Q: How should researchers address discrepancies between predicted and observed spectroscopic data? A:
- Computational Validation : Use DFT calculations (e.g., Gaussian09) to simulate NMR shifts and compare with experimental data. Adjust for solvent effects (e.g., PCM model) .
- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotational barriers of the nitro group) by acquiring spectra at 25°C and -40°C .
- Crystallographic Refinement : Cross-validate bond lengths/angles using SHELX to resolve ambiguities in nitro group orientation .
Computational Modeling
Q: Which computational approaches best predict this compound’s electronic properties? A:
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies via B3LYP/6-311+G(d,p) to assess redox stability and charge transfer potential .
- Molecular Docking : Simulate interactions with biological targets (e.g., acetylcholinesterase) using AutoDock Vina , leveraging the trifluoromethoxy group’s hydrophobicity .
Stability and Storage
Q: What factors influence the compound’s stability, and how should it be stored? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
